5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-(2-aminoethyl)-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H3,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSCOLGPHKNOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Alkylation Strategies
The foundational approach to synthesizing substituted imidazoles involves alkylation or nucleophilic substitution. For 5-(2-aminoethyl)-1H-imidazol-2-amine dihydrochloride, the imidazole ring serves as the core structure, with ethylenediamine derivatives introduced at specific positions. A representative route involves:
-
Protection of the Imidazole Nitrogen : Benzyl or tert-butyldimethylsilyl (TBDMS) groups are used to block reactive sites, ensuring regioselective substitution.
-
Introduction of the Aminoethyl Group : Ethylenediamine derivatives react with the protected imidazole under basic conditions (e.g., NaH in DMF), forming a 5-(2-aminoethyl) intermediate.
-
Amine Group Installation at the 2-Position : Cyanating agents like 1-cyano-4-(dimethylamino)pyridinium bromide (CAP) facilitate substitution, followed by hydrolysis to yield the primary amine.
Table 1: Key Reaction Steps and Conditions
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction efficiency hinges on solvent polarity and temperature control:
Acidic Hydrolysis for Amine Formation
Hydrolysis of the cyano group to an amine requires acidic conditions:
-
Dual-Acid System : A mixture of sulfuric acid (20%) and trifluoroacetic acid (18%) achieves complete conversion without degrading the imidazole ring.
-
Reaction Monitoring : HPLC analysis confirms >95% purity post-hydrolysis, with retention times standardized against known imidazole derivatives.
Purification and Characterization
Column Chromatography and Recrystallization
-
Purification : Silica gel chromatography with methanol/dichloromethane (1:4) eluent removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield crystalline dihydrochloride salt, confirmed via X-ray diffraction.
Table 2: Physicochemical Characterization Data
Spectroscopic Validation
-
¹H NMR : Imidazole protons resonate at δ 6.5–7.5 ppm, while aminoethyl protons appear as triplets near δ 2.8–3.2 ppm.
-
Mass Spectrometry : [M+H]⁺ peak at m/z 199.08 confirms molecular weight.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors for improved heat and mass transfer:
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups. These derivatives often exhibit unique chemical and biological properties, making them valuable in scientific research and industrial applications.
Scientific Research Applications
Chemistry
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its ability to act as a ligand in coordination chemistry allows for the development of new materials and catalysts.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Converts to various imidazole derivatives | Hydrogen peroxide | Oxidized imidazoles |
| Reduction | Forms reduced derivatives | Sodium borohydride | Reduced imidazoles |
| Substitution | Amino groups participate in substitution | Alkylating agents | Substituted imidazoles |
Biology
Research indicates that this compound exhibits potential antimicrobial , antiviral , and anticancer properties. Studies have shown its effectiveness against various pathogens, making it a candidate for drug development.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Medicine
The compound is being investigated for its therapeutic applications, including:
- Drug Development : Its structural features allow it to interact with biological targets, potentially leading to the development of new therapeutic agents.
- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The dihydrochloride salt form in the target compound and analogs (e.g., CAS 2059942-15-1 , CAS 49575-10-2 ) ensures high water solubility, critical for drug formulation.
- Melting Points : Compounds with nitro groups (e.g., 195°C for CAS 49575-10-2 ) exhibit higher melting points due to crystalline stability, whereas alkyl or aromatic substituents may lower melting points.
- Stability: Cyclopropyl and nitro groups () may influence photostability and metabolic degradation pathways compared to the aminoethyl group in the target compound.
Pharmacological and Biochemical Implications
- Receptor Binding: The aminoethyl group in the target compound may act as a hydrogen bond donor, enhancing interactions with biological targets like neurotransmitter receptors. In contrast, phenyl-substituted analogs (e.g., CAS 6775-40-2 ) prioritize hydrophobic interactions.
- Metabolism : Nitro-containing analogs () could serve as prodrugs, undergoing enzymatic reduction to release active metabolites. The target compound’s amine groups may instead participate in conjugation reactions.
- Applications : Benzimidazole derivatives () are prevalent in antifungal therapies, while imidazole-amine derivatives like the target compound may explore roles in neurological or anti-inflammatory research .
Research Findings and Trends
- Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 1- vs. 5-substitution) significantly impacts activity, as seen in CAS 2059942-15-1 .
- Commercial Availability : Suppliers like American Elements () and Enamine Ltd () provide analogs, indicating industrial interest in imidazole-amine derivatives for drug discovery .
Biological Activity
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride, also known as imidazoline or imidazole derivatives, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its imidazole ring structure, which is known for its role in various biological systems. The following sections will explore its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C5H10Cl2N4. It features an imidazole ring substituted with a 2-aminoethyl group, which enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds related to this compound show activity against various pathogens, including bacteria and fungi.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Good |
| Bacillus subtilis | 4.69 - 22.9 | Moderate to good |
| Candida albicans | 16.69 - 78.23 | Moderate |
These findings suggest that the compound may serve as a broad-spectrum antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria and fungi .
Antiparasitic Activity
This compound has also been investigated for its antiparasitic properties. Notably, studies on related imidazole derivatives have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. In vivo studies indicated that specific derivatives could cure infected mice at dosages as low as 20 mg/kg .
| Compound | Dosage (mg/kg) | Cures |
|---|---|---|
| Diminazene aceturate | 40 | 0/5 |
| Compound I | 50 | 0/5 |
| Compound V | 50 | 1/4 |
These results highlight the potential of imidazole derivatives as new antitrypanosomal agents .
The mechanism through which this compound exerts its biological effects is multifaceted. The imidazole ring is known to interact with various biological targets, including enzymes and receptors involved in microbial metabolism and host immune responses.
- Enzyme Inhibition : Imidazole derivatives can inhibit key enzymes in pathogens, disrupting their metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways that regulate immune responses.
Case Studies
Several studies have evaluated the therapeutic potential of imidazole derivatives:
- A study explored the use of a modified imidazole compound in treating late-stage sleeping sickness in mice, demonstrating a significant reduction in parasitemia and improved survival rates compared to control groups .
- Another investigation focused on the synthesis of novel imidazole derivatives with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are synthesized using oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) under controlled pH (6–8) and moderate temperatures (40–60°C) to minimize side reactions . Purification often employs recrystallization from acetic acid/water mixtures or column chromatography with polar solvents (e.g., methanol/dichloromethane). Reaction progress should be monitored via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm proton environments and carbon backbone (e.g., imidazole ring protons at δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ for C₅H₁₂Cl₂N₄: calculated m/z 199.08).
- Elemental Analysis : Ensure Cl⁻ content matches stoichiometry (expected ~35.6% chlorine).
- HPLC : Assess purity (>95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .
Q. What are the key physicochemical properties influencing its stability during storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies suggest degradation occurs via hydrolysis of the aminoethyl group at pH > 8 or in humid conditions. Use Karl Fischer titration to monitor moisture content and accelerated aging tests (40°C/75% RH) for shelf-life estimation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., the aminoethyl group as a nucleophile). Molecular dynamics simulations (e.g., GROMACS) further predict solvation effects and interaction energies with biological targets .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Assays : Test across a wide concentration range (nM–mM) in cell lines (e.g., HEK293 for cytotoxicity, E. coli for antimicrobial activity).
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake or ROS generation.
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-Hydrazinyl-imidazole derivatives) to isolate structure-activity relationships .
Q. How can ecological impact assessments be designed to evaluate its environmental persistence?
- Methodological Answer : Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (log Kₒw estimation via shake-flask method). Use LC-MS/MS to quantify degradation products in soil/water matrices. Ecotoxicity assays (e.g., Daphnia magna mortality) assess acute/chronic effects .
Q. What in vitro models are suitable for studying its pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Cell Monolayers : Predict intestinal permeability (Papp < 1×10⁻⁶ cm/s suggests poor absorption).
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify free vs. bound fractions .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
